3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of 3-((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl coumarins
This compound can be synthesized through a reaction involving 2-(allyloxy)anilines, DABCO-bis(sulfur dioxide), and aryl propiolates. During the process, a 2-(allyloxy)aryl radical is generated in situ, which undergoes intramolecular addition to form an alkyl radical intermediate. Subsequent insertion of sulfur dioxide leads to an alkylsulfonyl radical, which combines with aryl propiolates, resulting in sulfonyl-bridged dihydrobenzofuran and coumarin derivatives .
Antiviral Activity
Compound 56, a benzofuran derivative, has been found in Eupatorium adenophorum. It exhibits antiviral effects against RSV LONG and A2 strains, with IC50 values of 2.3 and 2.8 μM, respectively. However, it’s important to note that compound 56 is also cytotoxic .
Mechanism of Action
The compound’s mode of action would depend on its specific molecular targets in the body. These could be enzymes, receptors, ion channels, or other types of proteins. The compound would interact with these targets to modulate their activity, leading to changes in cellular function and potentially producing a therapeutic effect .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-23(20,15-3-4-16-12(8-15)5-7-21-16)18-10-14(11-18)22-13-2-1-6-17-9-13/h1-4,6,8-9,14H,5,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJDAMFDFFBLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.